Cas no 82995-06-0 (6-Bromo-8-fluoronaphthalen-2-ol)

6-Bromo-8-fluoronaphthalen-2-ol structure
82995-06-0 structure
Nome do Produto:6-Bromo-8-fluoronaphthalen-2-ol
N.o CAS:82995-06-0
MF:C10H6BrFO
MW:241.056445598602
MDL:MFCD09037977
CID:830040
PubChem ID:11241939

6-Bromo-8-fluoronaphthalen-2-ol Propriedades químicas e físicas

Nomes e Identificadores

    • 6-Bromo-8-fluoronaphthalen-2-ol
    • 6-BROMO-8-FLUORO-2 -NAPHTHOL
    • 2-Naphthalenol,6-bromo-8-fluoro
    • 3-bromo-1-fluoro-7-hydroxynaphthalene
    • 82995-06-0
    • SCHEMBL5980541
    • J-518415
    • DTXSID00459857
    • MFCD09037977
    • CS-0199475
    • NDCOKFWKXFDSKD-UHFFFAOYSA-N
    • 6-bromo-8-fluoro-2-naphthol
    • 6-bromo-8-fluoro-naphthalen-2-ol
    • AKOS015994830
    • BS-48605
    • 6-Bromo-8-fluoro-2-naphthalenol (ACI)
    • SY279565
    • MDL: MFCD09037977
    • Inchi: 1S/C10H6BrFO/c11-7-3-6-1-2-8(13)5-9(6)10(12)4-7/h1-5,13H
    • Chave InChI: NDCOKFWKXFDSKD-UHFFFAOYSA-N
    • SMILES: FC1C2C(=CC=C(C=2)O)C=C(Br)C=1

Propriedades Computadas

  • Massa Exacta: 239.95900
  • Massa monoisotópica: 239.95861g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 13
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 188
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 20.2Ų
  • XLogP3: 3.6

Propriedades Experimentais

  • PSA: 20.23000
  • LogP: 3.44700

6-Bromo-8-fluoronaphthalen-2-ol Informações de segurança

6-Bromo-8-fluoronaphthalen-2-ol Dados aduaneiros

  • CÓDIGO SH:2908199090
  • Dados aduaneiros:

    China Customs Code:

    2908199090

    Overview:

    HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%

6-Bromo-8-fluoronaphthalen-2-ol Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1270145-1g
6-Bromo-8-fluoronaphthalen-2-ol
82995-06-0 98%
1g
¥2533.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1270145-100mg
6-Bromo-8-fluoronaphthalen-2-ol
82995-06-0 98%
100mg
¥252.00 2024-07-28
Chemenu
CM140008-5g
6-Bromo-8-fluoronaphthalen-2-ol
82995-06-0 95%
5g
$*** 2023-05-29
Aaron
AR004Z5X-1g
6-Bromo-8-fluoronaphthalen-2-ol
82995-06-0 98%
1g
$226.00 2025-02-11
1PlusChem
1P004YXL-250mg
6-Bromo-8-fluoronaphthalen-2-ol
82995-06-0 95%
250mg
$48.00 2024-04-21
1PlusChem
1P004YXL-5g
6-Bromo-8-fluoronaphthalen-2-ol
82995-06-0 95%
5g
$1722.00 2023-12-16
A2B Chem LLC
AC31097-250mg
6-Bromo-8-fluoronaphthalen-2-ol
82995-06-0 95%
250mg
$42.00 2024-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBBF217-250mg
6-bromo-8-fluoro-naphthalen-2-ol
82995-06-0 95%
250mg
¥518.0 2024-04-17
1PlusChem
1P004YXL-100mg
6-Bromo-8-fluoronaphthalen-2-ol
82995-06-0 95%
100mg
$24.00 2024-04-21
1PlusChem
1P004YXL-1g
6-Bromo-8-fluoronaphthalen-2-ol
82995-06-0 95%
1g
$182.00 2024-04-21

6-Bromo-8-fluoronaphthalen-2-ol Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  6 h, rt → reflux
2.1 Reagents: Hydrochloric acid Solvents: Water ;  5 h, rt → reflux; reflux → rt
2.2 Reagents: Sodium bicarbonate ;  neutralized, rt
3.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → 0 °C
3.2 Reagents: Sodium nitrite ;  10 min, 0 °C; 30 min, 0 °C
3.3 Reagents: Tetrafluoroboric acid
4.1 Solvents: Xylene ;  1 h, reflux
5.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  0 °C; overnight, 0 °C → rt
6.1 Reagents: Bromine Solvents: Acetic acid ;  rt; 1 h, 100 °C
7.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Acetic acid ,  Water ;  1 h, rt → 100 °C
Referência
ERβ Ligands. 3. Exploiting Two Binding Orientations of the 2-Phenylnaphthalene Scaffold To Achieve ERβ Selectivity
Mewshaw, Richard E.; et al, Journal of Medicinal Chemistry, 2005, 48(12), 3953-3979

Método de produção 2

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → 0 °C
1.2 Reagents: Sodium nitrite ;  10 min, 0 °C; 30 min, 0 °C
1.3 Reagents: Tetrafluoroboric acid
2.1 Solvents: Xylene ;  1 h, reflux
3.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  0 °C; overnight, 0 °C → rt
4.1 Reagents: Bromine Solvents: Acetic acid ;  rt; 1 h, 100 °C
5.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Acetic acid ,  Water ;  1 h, rt → 100 °C
Referência
ERβ Ligands. 3. Exploiting Two Binding Orientations of the 2-Phenylnaphthalene Scaffold To Achieve ERβ Selectivity
Mewshaw, Richard E.; et al, Journal of Medicinal Chemistry, 2005, 48(12), 3953-3979

Método de produção 3

Condições de reacção
1.1 Solvents: Methanol ;  90 min, reflux
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  6 h, rt → reflux
3.1 Reagents: Hydrochloric acid Solvents: Water ;  5 h, rt → reflux; reflux → rt
3.2 Reagents: Sodium bicarbonate ;  neutralized, rt
4.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → 0 °C
4.2 Reagents: Sodium nitrite ;  10 min, 0 °C; 30 min, 0 °C
4.3 Reagents: Tetrafluoroboric acid
5.1 Solvents: Xylene ;  1 h, reflux
6.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  0 °C; overnight, 0 °C → rt
7.1 Reagents: Bromine Solvents: Acetic acid ;  rt; 1 h, 100 °C
8.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Acetic acid ,  Water ;  1 h, rt → 100 °C
Referência
ERβ Ligands. 3. Exploiting Two Binding Orientations of the 2-Phenylnaphthalene Scaffold To Achieve ERβ Selectivity
Mewshaw, Richard E.; et al, Journal of Medicinal Chemistry, 2005, 48(12), 3953-3979

Método de produção 4

Condições de reacção
1.1 Reagents: Hydrogen bromide
2.1 Reagents: Stannous chloride
Referência
Synthesis of 5-fluoro-7,12-dimethylbenz[a]anthracene-3,4-dione: nucleophilic displacement of fluorine in polyaromatic hydrocarbons
Sheikh, Younus M.; et al, Journal of Organic Chemistry, 1982, 47(22), 4341-4

Método de produção 5

Condições de reacção
1.1 Reagents: Stannous chloride
Referência
Synthesis of 5-fluoro-7,12-dimethylbenz[a]anthracene-3,4-dione: nucleophilic displacement of fluorine in polyaromatic hydrocarbons
Sheikh, Younus M.; et al, Journal of Organic Chemistry, 1982, 47(22), 4341-4

Método de produção 6

Condições de reacção
1.1 Solvents: Xylene ;  1 h, reflux
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  0 °C; overnight, 0 °C → rt
3.1 Reagents: Bromine Solvents: Acetic acid ;  rt; 1 h, 100 °C
4.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Acetic acid ,  Water ;  1 h, rt → 100 °C
Referência
ERβ Ligands. 3. Exploiting Two Binding Orientations of the 2-Phenylnaphthalene Scaffold To Achieve ERβ Selectivity
Mewshaw, Richard E.; et al, Journal of Medicinal Chemistry, 2005, 48(12), 3953-3979

Método de produção 7

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  5 h, rt → reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate ;  neutralized, rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → 0 °C
2.2 Reagents: Sodium nitrite ;  10 min, 0 °C; 30 min, 0 °C
2.3 Reagents: Tetrafluoroboric acid
3.1 Solvents: Xylene ;  1 h, reflux
4.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  0 °C; overnight, 0 °C → rt
5.1 Reagents: Bromine Solvents: Acetic acid ;  rt; 1 h, 100 °C
6.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Acetic acid ,  Water ;  1 h, rt → 100 °C
Referência
ERβ Ligands. 3. Exploiting Two Binding Orientations of the 2-Phenylnaphthalene Scaffold To Achieve ERβ Selectivity
Mewshaw, Richard E.; et al, Journal of Medicinal Chemistry, 2005, 48(12), 3953-3979

Método de produção 8

Condições de reacção
1.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Acetic acid ,  Water ;  1 h, rt → 100 °C
Referência
ERβ Ligands. 3. Exploiting Two Binding Orientations of the 2-Phenylnaphthalene Scaffold To Achieve ERβ Selectivity
Mewshaw, Richard E.; et al, Journal of Medicinal Chemistry, 2005, 48(12), 3953-3979

Método de produção 9

Condições de reacção
1.1 Reagents: Bromine Solvents: Acetic acid ;  rt; 1 h, 100 °C
2.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Acetic acid ,  Water ;  1 h, rt → 100 °C
Referência
ERβ Ligands. 3. Exploiting Two Binding Orientations of the 2-Phenylnaphthalene Scaffold To Achieve ERβ Selectivity
Mewshaw, Richard E.; et al, Journal of Medicinal Chemistry, 2005, 48(12), 3953-3979

6-Bromo-8-fluoronaphthalen-2-ol Raw materials

6-Bromo-8-fluoronaphthalen-2-ol Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:82995-06-0)6-Bromo-8-fluoronaphthalen-2-ol
A1053929
Pureza:99%/99%
Quantidade:1g/5g
Preço ($):204.0/864.0